molecular formula C14H35N4P B067481 Phosphazene base P1-t-Oct CAS No. 161118-69-0

Phosphazene base P1-t-Oct

Cat. No.: B067481
CAS No.: 161118-69-0
M. Wt: 290.43 g/mol
InChI Key: DSCJCKAURXOQPX-UHFFFAOYSA-N
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Description

Phosphazene base P1-t-Oct is a strong and versatile base used in various chemical reactions. It is a highly reactive compound that has found numerous applications in scientific research.

Scientific Research Applications

Facile and Regioselective Mono- or Diesterification of Glycerol Derivatives

Phosphazene P1 has demonstrated efficacy as a non-ionic base catalyst in the esterification of glycerol derivatives with fatty methyl esters at room temperature. This process is notable for its regioselectivity, offering a competitive alternative to enzymatic pathways. The experimental setup allows for the selective control of esterification steps and easy purification due to the precipitation of reaction products, which also facilitates solvent and catalyst recycling, minimizing environmental impact (Kharchafi et al., 2006).

Synthesis of Electron-Rich Sterically Hindered Phosphazenes

The Staudinger reaction has been utilized for synthesizing electron-rich P1 phosphazene bases with sterically protected basic centers. These synthesized bases have important implications in chemistry, especially due to their high basicity and potential as synthetic units in various organic reactions (Alexandrova et al., 2013).

Highly Efficient Darzens Reactions

Phosphazene base P1-t-Bu significantly enhances the efficiency of Darzens condensation, facilitating nearly quantitative yields of α,β-epoxy esters under mild conditions. This advancement in reaction efficiency has implications for synthetic chemistry, offering a method to produce epoxy esters with reduced hydrolysis risk (Lops et al., 2022).

Living Ring-Opening Polymerization of Cyclic Esters

Phosphazene bases like P1-t-Bu have been identified as active organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters, producing polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity. This application is crucial for polymer science, offering a path to precise macromolecular engineering (Zhang et al., 2007).

Properties

IUPAC Name

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJCKAURXOQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408011
Record name Phosphazene base P1-t-Oct
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161118-69-0
Record name Phosphazene base P1-t-Oct
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphazene base P1-t-Oct
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